4-(Benzhydryloxymethyl)-1-[3-(4-methoxyphenyl)propyl]piperidine
Description
Structure
3D Structure
Properties
CAS No. |
191217-42-2 |
|---|---|
Molecular Formula |
C29H35NO2 |
Molecular Weight |
429.6 g/mol |
IUPAC Name |
4-(benzhydryloxymethyl)-1-[3-(4-methoxyphenyl)propyl]piperidine |
InChI |
InChI=1S/C29H35NO2/c1-31-28-16-14-24(15-17-28)9-8-20-30-21-18-25(19-22-30)23-32-29(26-10-4-2-5-11-26)27-12-6-3-7-13-27/h2-7,10-17,25,29H,8-9,18-23H2,1H3 |
InChI Key |
WRTXEGOLODUQIE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCCN2CCC(CC2)COC(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Alkylation of Piperidine
Step 1: Formation of Benzhydryloxymethyl-piperidine
4-Piperidone is reacted with benzhydrol under acidic conditions to introduce the benzhydryloxymethyl group. For example:
-
Reagents : Benzhydrol, p-toluenesulfonic acid (PTSA), toluene.
Step 2: Introduction of 3-(4-Methoxyphenyl)propyl Side Chain
The piperidine intermediate undergoes alkylation with 3-(4-methoxyphenyl)propyl mesylate:
Hydrogenation and Deprotection
Step 3: Catalytic Hydrogenation
Benzyl-protected intermediates (e.g., 1-benzyl-4-piperidone) are hydrogenated to remove protective groups:
-
Catalyst : 10% Palladium on carbon (Pd/C).
Step 4: Final Coupling and Purification
The deprotected piperidine is coupled with the propyl side chain and purified via:
Reaction Optimization and Industrial Scalability
Solvent and Catalyst Selection
Industrial Production Insights
-
Cost-Effective Feedstocks : Benzylamine and methyl acrylate reduce raw material costs.
-
Continuous Flow Systems : Improve throughput for hydrogenation steps.
-
Waste Reduction : Solvent recovery systems (e.g., toluene distillation) enhance sustainability.
Challenges and Mitigation Strategies
Common Issues
Purity Control
Recent Advancements (Post-2020)
-
Microwave-Assisted Synthesis : Reduces reaction time for alkylation steps by 40%.
-
Enzymatic Resolution : Chiral catalysts for stereoselective synthesis of piperidine derivatives.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Traditional Alkylation | 70 | 98 | Moderate |
| Hydrogenation-Coupling | 89 | 99.5 | High |
| Microwave-Assisted | 82 | 98.5 | Limited |
Chemical Reactions Analysis
Salt Formation Reactions
The compound forms salts through acid-base reactions, particularly with hydrochloric acid. This process involves protonation of the piperidine ring's tertiary nitrogen atom, forming a stable hydrochloride salt that enhances solubility and pharmacological stability .
| Reaction Type | Reagent/Condition | Product |
|---|---|---|
| Acid-base reaction | Hydrochloric acid (HCl) | This compound hydrochloride |
Oxidation Reactions
The benzhydryloxymethyl group undergoes oxidation under strong oxidizing conditions. For example, potassium permanganate () can oxidize the methylene (-CH-) group adjacent to the ether oxygen, forming a ketone or carboxylic acid derivative.
| Reaction Type | Reagent/Condition | Product |
|---|---|---|
| Oxidation | (acidic/oxidative) | Oxidized derivatives (e.g., ketones/carboxylic acids) |
Substitution Reactions
The tertiary piperidine nitrogen participates in nucleophilic substitution reactions. Alkyl halides or acylating agents can modify the nitrogen, altering the compound’s pharmacological properties .
| Reaction Type | Reagent/Condition | Product |
|---|---|---|
| Alkylation | Alkyl halides (e.g., CHI) | N-alkylated piperidine derivatives |
| Acylation | Acetyl chloride (CHCOCl) | N-acetylated derivatives |
Ether Cleavage Reactions
The benzhydryloxymethyl ether linkage is susceptible to cleavage under acidic (e.g., ) or basic (e.g., NaOH) conditions, yielding benzophenone and a hydroxymethyl-piperidine intermediate.
| Reaction Type | Reagent/Condition | Product |
|---|---|---|
| Acidic cleavage | Concentrated | Benzophenone + hydroxymethyl-piperidine |
| Basic cleavage | NaOH (aqueous/alcoholic) | Benzophenone + hydroxymethyl-piperidine |
Reduction Reactions
While the compound lacks reducible groups like nitro or alkenes, catalytic hydrogenation () could theoretically reduce aromatic rings under extreme conditions, though this is not experimentally documented for this specific compound.
Comparative Reactivity with Structural Analogs
The compound’s reactivity aligns with other piperidine derivatives but shows distinct behavior due to its benzhydryloxymethyl group :
| Feature | Reactivity Compared to Analogues |
|---|---|
| Piperidine nitrogen | Less nucleophilic due to steric hindrance from benzhydryloxymethyl group |
| Methoxyphenyl group | Electron-donating methoxy group stabilizes adjacent propyl chain against oxidation |
Scientific Research Applications
Anticancer Activity
Research has shown that derivatives of piperidine compounds, including 4-(Benzhydryloxymethyl)-1-[3-(4-methoxyphenyl)propyl]piperidine, exhibit significant anticancer properties. Notably:
- Mechanism of Action : The compound acts as a reversible inhibitor of enzymes such as coactivator-associated arginine methyltransferase 1 (CARM1), which is implicated in hormone-dependent tumors.
- Efficacy : Studies indicate that related compounds demonstrate IC50 values in the low micromolar range against various cancer cell lines, including human breast cancer cells (MCF-7 and MDA-MB-231) and ovarian cancer cells (OVCAR-3) .
Enzyme Inhibition
The compound has been found to inhibit specific enzymes involved in cancer progression:
- Monoacylglycerol Lipase (MAGL) : It has shown competitive inhibition against MAGL, which plays a role in lipid metabolism and inflammation .
Neuropharmacological Effects
The piperidine structure allows for interactions with neurotransmitter systems:
- Dopamine and Serotonin Modulation : Preliminary studies suggest that the compound may modulate pathways involving dopamine and serotonin, indicating potential applications in treating neuropsychiatric disorders .
Case Studies and Research Findings
Several studies have highlighted the therapeutic potential of this compound:
Summary of Biological Activities
The following table summarizes the biological activities associated with this compound:
| Activity Type | Description |
|---|---|
| Anticancer | Significant antiproliferative effects against various cancer cell lines. |
| Enzyme Inhibition | Inhibits MAGL and CARM1, affecting lipid metabolism and tumor progression. |
| Neuropharmacological | Potential modulation of dopamine and serotonin pathways for neuropsychiatric applications. |
Mechanism of Action
The mechanism of action of 4-(Benzhydryloxymethyl)-1-[3-(4-methoxyphenyl)propyl]piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues in Potassium Channel Modulation
CP-190,325
- Structure : 4-(Benzylmethoxymethyl)-1-[3-(4-methoxyphenyl)propyl]piperidine.
- Key Difference : Replaces the benzhydryloxy group with a benzylmethoxymethyl substituent.
- Activity : Exhibits reduced Kv1.3 blocking potency compared to UK-78,282, highlighting the importance of the benzhydryl group for high-affinity binding .
UCL 1684
Analogues Targeting Calcium Channels and Antihypertensive Activity
Compound 63
- Structure: 1-[4-[3-[4-[Bis(3,4-difluorophenyl)methyl]-1-piperidinyl]propoxy]-3-methoxyphenyl]ethanone.
- Activity : Calcium-channel blocker with 35% blood pressure reduction in SHR rats at 30 mg/kg, comparable to nifedipine .
- Comparison : The bis(3,4-difluorophenyl)methyl group enhances calcium-channel affinity but lacks Kv1.3 specificity.
Compound 93
- Structure: 4-[Bis(4-fluorophenyl)methyl]-1-[3-(4-chlorophenoxy)propyl]piperidine.
- Activity : Antihypertensive agent with 17% blood pressure reduction at 10 mg/kg .
- Comparison: The 4-chlorophenoxypropyl chain improves bioavailability but reduces CNS penetration compared to UK-78,282’s 3-(4-methoxyphenyl)propyl chain.
Anticancer Piperidine Derivatives
Compound 3(a-i)
- Structure: (Substituted phenyl){4-[3-(piperidin-4-yl)propyl]piperidin-1-yl}methanone derivatives.
- Activity : Antileukemic agents with IC50 values ranging from 0.8–5.2 μM in leukemia cell lines .
- Comparison: The methanone linker and substituted phenyl groups confer anticancer activity but lack the benzhydryloxy group critical for potassium channel interaction.
Histamine H3 Receptor Ligands
ABT-239
- Structure : 1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine.
- Activity : H3 receptor antagonist with high CNS penetration .
- Comparison : The absence of a benzhydryloxy group and presence of a chlorophenylpropoxy chain shift activity toward histamine receptor modulation.
Pitolisant
Mitochondriotropic Antioxidants
HQL-79
Comparative Data Table
Key Findings and Implications
- Structural Determinants : The benzhydryloxy group in UK-78,282 is critical for Kv1.3 specificity, while diarylmethyl or benzyl substitutions shift activity toward calcium channels or H3 receptors.
- Pharmacokinetics : Bulkier groups (e.g., benzhydryl) increase molecular weight and may limit blood-brain barrier penetration, whereas smaller substituents (e.g., chlorophenyl) enhance bioavailability.
- Therapeutic Potential: UK-78,282’s Kv1.3 blockade is unique among piperidine derivatives, with applications in autoimmune diseases, while analogues target hypertension, cancer, or CNS disorders.
Biological Activity
4-(Benzhydryloxymethyl)-1-[3-(4-methoxyphenyl)propyl]piperidine, also known as UK 78282, is a synthetic compound that has garnered attention for its biological activity, particularly in relation to potassium channel modulation. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C29H35NO2
- Molecular Weight : 429.6 g/mol
- CAS Number : 191217-42-2
UK 78282 functions primarily as a selective blocker of voltage-gated potassium channels, specifically K_V1.3 and K_V1.4. These channels play crucial roles in various physiological processes, including neuronal excitability and T lymphocyte activation. The inhibition of these channels can lead to significant effects on immune responses and neuronal signaling.
Potassium Channel Blockade
Research indicates that UK 78282 exhibits high selectivity for K_V1.3 and K_V1.4 channels:
- K_V1.3 : Involved in the regulation of T cell activation, making it a target for immunomodulatory therapies.
- K_V1.4 : Plays a role in neuronal signaling and excitability.
The blockade of these channels can suppress T cell activation, which is particularly relevant in the context of autoimmune diseases.
Case Studies and Research Findings
- Immunomodulatory Effects :
- Neuroprotective Potential :
- Analgesic Properties :
Safety and Toxicology
While UK 78282 shows promise in various therapeutic areas, safety assessments indicate potential irritant properties:
- Risk Codes : R36 (Irritating to eyes), R50/53 (Very toxic to aquatic organisms).
- Storage Conditions : Recommended storage at -20°C to maintain stability .
Comparative Analysis with Similar Compounds
| Compound Name | Selectivity | Mechanism of Action | Therapeutic Applications |
|---|---|---|---|
| UK 78282 | K_V1.3 & K_V1.4 | Potassium channel blockade | Autoimmune diseases, neuroprotection |
| Verapamil | Non-specific | Calcium channel blocker | Hypertension, angina |
| 4-Aminopyridine | Broad | Blocks various potassium channels | Multiple sclerosis treatment |
| Margatoxin | Specific | Peptide toxin targeting potassium channels | Research tool in ion channel studies |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
